molecular formula C23H28ClNO2 B13748344 6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride CAS No. 101491-46-7

6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride

Cat. No.: B13748344
CAS No.: 101491-46-7
M. Wt: 385.9 g/mol
InChI Key: TXTPAWPBOYTHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride is a complex organic compound with a unique structure that combines chromene and azanium chloride moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride is unique due to its combination of chromene and azanium chloride moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

101491-46-7

Molecular Formula

C23H28ClNO2

Molecular Weight

385.9 g/mol

IUPAC Name

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium;chloride

InChI

InChI=1S/C23H27NO2.ClH/c1-4-13-24(14-5-2)16-18-11-12-21-20(15-18)22(25)17(3)23(26-21)19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16H2,1-3H3;1H

InChI Key

TXTPAWPBOYTHGO-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+](CCC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.